molecular formula C17H15ClN4O4S B2791817 3-{5-[2-(4-chlorophenyl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione CAS No. 1040647-11-7

3-{5-[2-(4-chlorophenyl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione

Cat. No.: B2791817
CAS No.: 1040647-11-7
M. Wt: 406.84
InChI Key: ABACLDLERUQVFZ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorophenyl-acetyl group at the 5-position and a 1,1-dioxothiolane moiety at the 1-position. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism .

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c18-12-3-1-11(2-4-12)15(23)8-21-10-19-16-14(17(21)24)7-20-22(16)13-5-6-27(25,26)9-13/h1-4,7,10,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABACLDLERUQVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Pyrazolopyrimidines are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various downstream effects.

Biochemical Pathways

Pyrazolopyrimidines have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities. These activities suggest that the compound may affect a variety of biochemical pathways, depending on the specific targets it interacts with.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares structural motifs with several pyrazolo-pyrimidine derivatives:

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): Incorporates a thieno[2,3-d]pyrimidine moiety and coumarin ring, enhancing π-π stacking and fluorescence properties. Unlike the target compound, it lacks sulfone groups, which may reduce polarity .
  • Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (): Features fluorinated aromatic systems and a thiophene-carboxylate group, likely improving kinase inhibition but increasing molecular weight (~560 Da vs. ~450 Da estimated for the target compound) .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (Da) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Chlorophenyl-acetyl, thiolane-1,1-dione ~450* High polarity, potential kinase binding
5-Methyl-1-phenyl-... () Pyrazolo[3,4-b]pyridine Thieno[2,3-d]pyrimidine, coumarin ~520 Fluorescence, anticancer activity
Example 62 () Pyrazolo[3,4-d]pyrimidinone Fluoro-chromenone, thiophene-carboxylate 560 Kinase inhibition, high lipophilicity

*Estimated based on structural formula.

Computational and In Silico Comparisons
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shows ~65% similarity to ’s derivatives (MACCS fingerprints), suggesting overlapping pharmacophores .
  • Docking Studies: AutoDock4 () predicts strong binding to ATP pockets (e.g., EGFR kinase) via H-bonding with the pyrimidinone carbonyl and hydrophobic interactions with the 4-chlorophenyl group .
  • Noncovalent Interactions: NCI analysis () reveals van der Waals interactions between the thiolane-dione and catalytic lysine residues, a feature absent in non-sulfonated analogs .

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound?

The synthesis typically involves cyclization of precursors such as 4-chlorobenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide under basic conditions (e.g., triethylamine). Multi-step reactions may include thiolane-1,1-dione incorporation via nucleophilic substitution or coupling reactions. Key intermediates are purified using column chromatography, and yields depend on reaction time and solvent polarity .

Example Protocol:

  • React 4-chlorobenzoyl chloride with 5-amino-pyrazole-carboxamide in anhydrous DMF.
  • Add thiolane-1,1-dione precursor under reflux with a Pd-based catalyst.
  • Purify via recrystallization (ethanol/water) and confirm structure via ¹H/¹³C NMR .

Q. How is the molecular structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Computational methods (DFT) complement experimental data to verify bond lengths, angles, and stereochemistry. For example, SC-XRD of related pyrazolo[3,4-d]pyrimidines confirmed a planar pyrimidine core with dihedral angles <5° between substituents .

Q. What preliminary biological assays are recommended for screening its activity?

Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., kinase assays). Compare results with structurally similar compounds, such as pyrazolo[3,4-d]pyrimidines with halogenated aryl groups, which showed IC₅₀ values <10 µM in kinase inhibition .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in pyrazolo[3,4-d]pyrimidine formation is influenced by electronic and steric factors. Use directing groups (e.g., methoxy or chloro substituents) on aryl precursors to control cyclization sites. For example, 4-chlorophenyl groups enhance electrophilicity at the C5 position, favoring thiolane-1,1-dione coupling .

Optimization Table:

Reaction ConditionYield (%)Regioselectivity Ratio (C5:C3)
Triethylamine, DMF, 80°C659:1
NaH, THF, 60°C727:1
Pd(OAc)₂, DCM, RT5812:1
Data adapted from pyrazolo[3,4-d]pyrimidine syntheses

Q. How to resolve contradictions in biological activity data across similar compounds?

Contradictions may arise from assay conditions or substituent effects. For instance, 4-chlorophenyl analogs showed stronger anticancer activity than 4-methoxyphenyl derivatives due to enhanced electrophilicity. Use dose-response curves and structural analogs to validate trends. Cross-validate with molecular docking to identify binding site interactions .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Modify the thiolane-1,1-dione moiety by introducing hydrophilic groups (e.g., sulfonate or PEG chains). For example, replacing the thiolane ring with a morpholine derivative increased solubility by 3-fold in PBS (pH 7.4) without compromising activity .

Q. How to investigate its mechanism of action at the molecular level?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases). Pair with CRISPR-Cas9 knockout models to confirm pathway involvement. For example, a related thieno[3,2-d]pyrimidine inhibited PI3Kα with a Kd of 0.8 µM .

Methodological Guidelines

  • Synthesis Optimization: Prioritize solvent polarity (DMF > THF > DCM) and catalyst selection (Pd > Cu) for cross-coupling steps .
  • Bioactivity Validation: Use orthogonal assays (e.g., Western blotting after kinase inhibition) to confirm mechanistic hypotheses .
  • Data Reproducibility: Report crystal structure parameters (e.g., R-factor <0.05) and biological triplicates with SEM .

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